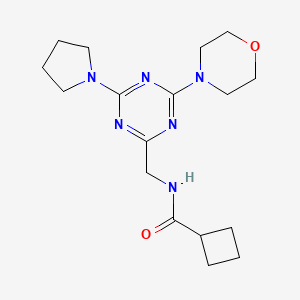
N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemically synthesized molecule that appears to be related to a class of compounds known for their antibacterial properties. The structure of the compound suggests that it may have potential as a therapeutic agent, possibly targeting bacterial infections. The presence of sulfonyl groups and a benzoxazine core are indicative of a molecule designed for biological activity, possibly as an inhibitor of a specific bacterial function or pathway.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with a cyclopropylaminomethyl moiety were synthesized and evaluated for their antibacterial activity . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed, involving the construction of the benzoxazine core followed by the introduction of the sulfonyl substituents and the cyclopropyl group.
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by a heterocyclic benzoxazine ring, which is a key feature for their biological activity. The cyclopropyl group attached to the molecule could be crucial for its binding affinity to bacterial targets, as seen in other compounds where the orientation of such groups has been shown to significantly affect antibacterial potency . The sulfonyl groups may enhance the solubility and potentially the bioavailability of the compound, which are important factors for drug development.
Chemical Reactions Analysis
The chemical reactivity of benzoxazine derivatives typically involves interactions with bacterial enzymes or receptors. The modifications on the benzoxazine core, such as the addition of sulfonyl groups, could influence the compound's ability to undergo specific chemical reactions within the bacterial cell, leading to inhibition of growth or bacterial death. The exact chemical reactions that this compound undergoes in a biological context would require further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would include its solubility, stability, and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The presence of sulfonyl groups suggests that the compound may have improved solubility in aqueous solutions, which is beneficial for drug absorption. The stability of the benzoxazine ring could also contribute to the compound's shelf life and resistance to metabolic breakdown. However, specific data on these properties are not provided in the papers .
科学的研究の応用
Drug Delivery and Nanoformulations for the Cardiovascular System
Research into the development of suitable delivery systems for the cardiovascular system has highlighted the significance of small organic compounds and nanoparticles in overcoming physiological barriers and improving therapeutic outcomes. While the compound wasn't directly studied, related compounds, such as soluble epoxide hydrolase inhibitors and PPARγ agonists, demonstrate the potential for cardiovascular applications through nanoformulations and targeted drug delivery technologies. These approaches are at the infancy stage but show promise for more mature developments similar to cancer or brain delivery systems (Geldenhuys et al., 2017).
Antioxidant Capacity and Chemical Reactivity
The study of antioxidants and their capacity, particularly in methods such as the ABTS/PP decolorization assay, provides insights into the reaction pathways and potential of compounds for antioxidant applications. This area of research emphasizes the importance of understanding chemical reactivity and the development of assays to measure antioxidant capacity, which could be applicable in evaluating the antioxidant potential of N-cyclopropyl-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide and its analogs (Ilyasov et al., 2020).
Structure and Biosynthesis of Plant Defence Metabolites
The research into benzoxazinoids, including benzoxazinones and benzoxazolinones, sheds light on their role in plant defense against microbial threats. This work underscores the potential of the 1,4-benzoxazin-3-one backbone as a scaffold for antimicrobial agents, suggesting avenues for the synthesis of new compounds based on this core structure. Such studies could inform the development of derivatives of the compound for use in agriculture or antimicrobial resistance (de Bruijn et al., 2018).
Pharmacological Profile of Benzoxazines
Benzoxazine derivatives have been explored for their broad pharmacological actions, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant effects. This review of benzoxazine pharmacology could provide a foundational understanding for investigating the specific compound's potential in medicinal chemistry and drug development (Siddiquia et al., 2010).
特性
IUPAC Name |
N-cyclopropyl-6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-3-25(21,22)11-6-7-13-12(8-11)17(24(2,19)20)9-14(23-13)15(18)16-10-4-5-10/h6-8,10,14H,3-5,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZCOZYHQZYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)
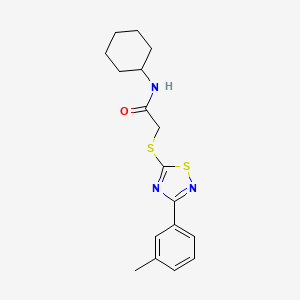
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)
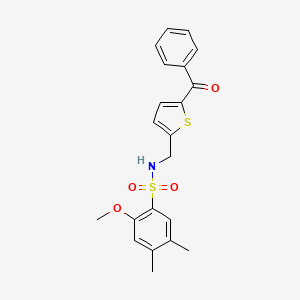
![1-(2-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2532666.png)
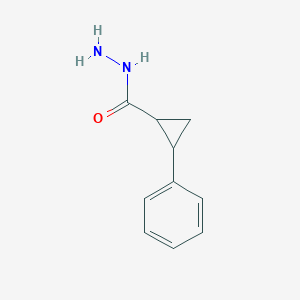
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)
![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)

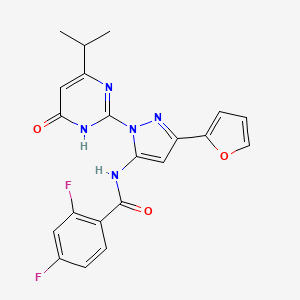
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)
